

# Spectral Analysis of Methyl 17-Hydroxyheptadecanoate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl 17-Hydroxyheptadecanoate*

Cat. No.: *B164416*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data (NMR, MS, and IR) for **Methyl 17-Hydroxyheptadecanoate** (C<sub>18</sub>H<sub>36</sub>O<sub>3</sub>, CAS: 94036-00-7).[1] Due to the limited public availability of experimental spectra for this specific compound, this guide presents a combination of located mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on established principles and spectral data from analogous long-chain hydroxy fatty acid methyl esters.

## Mass Spectrometry (MS)

The mass spectrum for **Methyl 17-Hydroxyheptadecanoate** is available within the "Lipids Mass Spectral Database" compiled by Professor L. Mondello.[2][3] This database is a comprehensive collection of lipid and lipid-like molecules intended for peak assignment in complex mixtures.[3]

Table 1: Mass Spectrometry Data for **Methyl 17-Hydroxyheptadecanoate**

Property	Value
Molecular Formula	C18H36O3
Molecular Weight	300.48 g/mol
Ionization Mode	Electron Ionization (EI)
Key Fragment (m/z)	Data not publicly available
Molecular Ion (M+)	Data not publicly available
Database Reference	Lipids Mass Spectral Database[3]

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectra in the reference database were acquired using a Shimadzu GCMS-QP2010 gas chromatograph-mass spectrometer.[3][4] A general protocol for the analysis of fatty acid methyl esters (FAMES) using this type of instrumentation is as follows:

- Sample Preparation: The sample of **Methyl 17-Hydroxyheptadecanoate** would be dissolved in an appropriate solvent, such as hexane or chloroform, to a concentration suitable for GC-MS analysis.
- Gas Chromatography:
  - Injector: Split/splitless injector.
  - Column: A capillary column suitable for FAME analysis, such as a SLB-5MS (5% diphenyl/95% dimethyl polysiloxane) or a Supelcowax-10 (polyethylene glycol) column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[3][4]
  - Carrier Gas: Helium at a constant linear velocity.
  - Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the compound of interest.

- Mass Spectrometry:
  - Ionization: Electron Ionization (EI) at 70 eV.[\[4\]](#)
  - Analyzer: Quadrupole mass analyzer.
  - Scan Range: A typical scan range for this molecule would be from  $m/z$  40 to 500 to ensure detection of the molecular ion and key fragments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR spectra for **Methyl 17-Hydroxyheptadecanoate** are not readily available in the public domain. However, the expected chemical shifts can be reliably predicted based on the known spectral features of long-chain fatty acid methyl esters and  $\omega$ -hydroxy fatty acids.

### $^1\text{H}$ NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the methyl ester, the hydroxymethyl group, and the long methylene chain.

Table 2: Predicted  $^1\text{H}$  NMR Spectral Data for **Methyl 17-Hydroxyheptadecanoate**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~ 3.67	Singlet	-OCH <sub>3</sub> (Methyl ester)
~ 3.64	Triplet	CH <sub>2</sub> -OH (Methylene adjacent to hydroxyl)
~ 2.30	Triplet	CH <sub>2</sub> -COO- (Methylene $\alpha$ to carbonyl)
~ 1.62	Multiplet	-CH <sub>2</sub> -CH <sub>2</sub> -COO- (Methylene $\beta$ to carbonyl)
~ 1.56	Multiplet	-CH <sub>2</sub> -CH <sub>2</sub> -OH (Methylene $\beta$ to hydroxyl)
~ 1.25	Broad Singlet	-(CH <sub>2</sub> ) <sub>n</sub> - (Bulk methylene chain)
(variable)	Singlet (broad)	-OH (Hydroxyl proton, exchangeable)

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted <sup>13</sup>C NMR Spectral Data for **Methyl 17-Hydroxyheptadecanoate**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 174	C=O (Ester carbonyl)
~ 63	CH <sub>2</sub> -OH (Carbon adjacent to hydroxyl)
~ 51	-OCH <sub>3</sub> (Methyl ester)
~ 34	CH <sub>2</sub> -COO- (Carbon $\alpha$ to carbonyl)
~ 32-33	CH <sub>2</sub> -CH <sub>2</sub> -OH (Carbon $\beta$ to hydroxyl)
~ 29-30	-(CH <sub>2</sub> ) <sub>n</sub> - (Bulk methylene chain)
~ 25	-CH <sub>2</sub> -CH <sub>2</sub> -COO- (Carbon $\beta$ to carbonyl)

## Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of a long-chain ester like **Methyl 17-Hydroxyheptadecanoate** is as follows:

- Sample Preparation: 5-25 mg of the compound for  $^1\text{H}$  NMR, or 25-100 mg for  $^{13}\text{C}$  NMR, is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- $^1\text{H}$  NMR Acquisition:
  - A standard single-pulse experiment is performed.
  - Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.
  - A larger number of scans is required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 17-Hydroxyheptadecanoate** will be dominated by absorptions corresponding to the hydroxyl, carbonyl, and C-H bonds.

Table 4: Predicted IR Spectral Data for **Methyl 17-Hydroxyheptadecanoate**

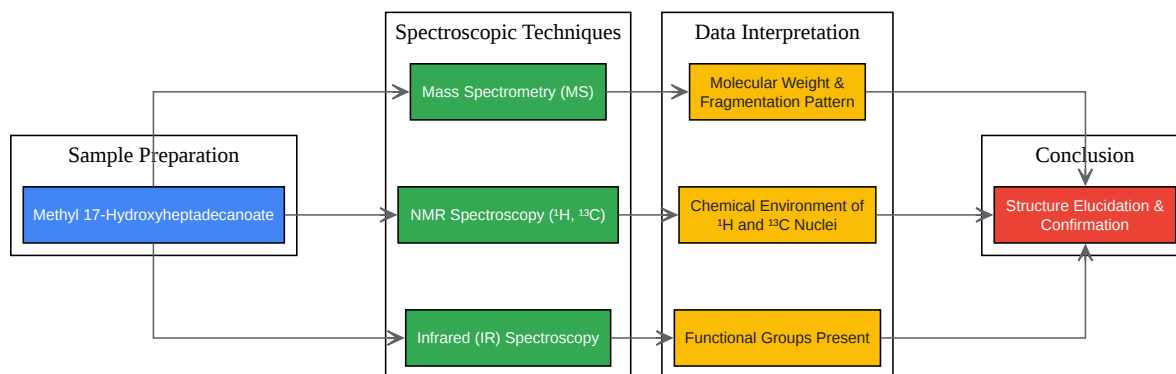
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3600-3200	Strong, Broad	O-H stretch (from the hydroxyl group)
~ 2920, 2850	Strong	C-H stretch (aliphatic)
~ 1740	Strong	C=O stretch (ester carbonyl)
~ 1465	Medium	C-H bend (methylene)
~ 1170	Strong	C-O stretch (ester)
~ 1050	Medium	C-O stretch (primary alcohol)

## Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As **Methyl 17-Hydroxyheptadecanoate** is a solid at room temperature, several methods can be employed:
  - KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
  - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
  - Solution: The sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum of the solution recorded in a liquid cell. A background spectrum of the pure solvent would be subtracted.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum is first collected. The sample is then scanned, typically over the range of 4000 to 400 cm<sup>-1</sup>. Multiple scans are averaged to improve the signal-to-noise ratio.

## Spectroscopic Analysis Workflow

The logical flow for the spectroscopic analysis of a compound like **Methyl 17-Hydroxyheptadecanoate** is outlined below. This process involves a series of steps to determine the molecular structure and confirm the identity of the compound.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [larodan.com](http://larodan.com) [[larodan.com](http://larodan.com)]
- 2. [dev.spectrabase.com](http://dev.spectrabase.com) [[dev.spectrabase.com](http://dev.spectrabase.com)]
- 3. [chromaleont.it](http://chromaleont.it) [[chromaleont.it](http://chromaleont.it)]
- 4. [chromaleont.it](http://chromaleont.it) [[chromaleont.it](http://chromaleont.it)]

- To cite this document: BenchChem. [Spectral Analysis of Methyl 17-Hydroxyheptadecanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164416#spectral-data-nmr-ms-ir-for-methyl-17-hydroxyheptadecanoate]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)